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Compound of Interest

Compound Name:
(2,4-Dioxo-3,4-dihydro-2H-

pyrimidin-1-yl)-acetic acid

Cat. No.: B1295708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Uracil-1-acetic acid (CAS 4113-97-7), a

pivotal molecule in the development of novel therapeutic agents. This document covers its

physicochemical properties, synthesis, and its role as a scaffold in creating potent antitumor

and antiviral compounds. Detailed experimental protocols, mechanistic insights, and

quantitative data are presented to support advanced research and development.

Chemical and Physical Properties
Uracil-1-acetic acid, with the molecular formula C₆H₆N₂O₄, is a derivative of the pyrimidine

base uracil. Its fundamental properties are summarized below. While exhaustive experimental

data for this specific compound is not widely published, the properties of the parent molecule,

uracil, provide a strong basis for estimation.
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Property Value Source(s)

CAS Number 4113-97-7

Molecular Formula C₆H₆N₂O₄ [1]

Molecular Weight 170.12 g/mol [1]

Melting Point 338-340 °C [2]

Boiling Point
>300 °C (decomposes)

(estimated)
[3]

Solubility

Soluble in hot water and

alkaline solutions (e.g.,

aqueous ammonia); slightly

soluble in cold water; insoluble

in alcohol and ether.

[4]

pKa (acidic) ~9.38 (estimated from uracil) [5]

Appearance
White to slightly yellow

crystalline powder.
[3]

Synthesis of Uracil-1-acetic acid
Uracil-1-acetic acid can be synthesized through various methods. Below are two detailed

protocols.

Experimental Protocol: Synthesis from Alkali Formyl
Acetic Acid Ester and Thiourea
This method involves the reaction of an alkali formyl acetic acid ester with thiourea, followed by

treatment with chloroacetic acid and subsequent acid-catalyzed cyclization and hydrolysis.[2]

Materials:

Sodium methanolate solution (30% in methanol)

Ethyl formate
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Ethyl acetate

Thiourea

Chloroacetic acid

Concentrated Hydrochloric Acid (HCl)

Water

Procedure:

Preparation of Sodium Formyl Acetic Acid Ethyl Ester: In a suitable reaction vessel, add 180

g (1 mol) of a 30% sodium methanolate solution in methanol to a mixture of 74 g (1 mol) of

ethyl formate and 88 g (1 mol) of ethyl acetate. Stir the mixture at 20-25 °C for 2 hours.

Reaction with Thiourea: Add 76 g (1 mol) of thiourea to the reaction mixture. Stir at 20-25 °C

for an additional 2 hours.

Addition of Chloroacetic Acid: While maintaining the temperature at 20 °C with cooling,

slowly add a solution of 47.3 g (0.5 mol) of chloroacetic acid in 75 ml of water.

First Reflux: Heat the mixture to reflux for 1 hour.

Acidification and Second Reflux: After cooling, acidify the mixture to pH 2 with concentrated

hydrochloric acid. Heat the mixture to reflux for 3 hours.

Isolation and Purification: The product, Uracil-1-acetic acid, will precipitate as a solid. Filter

the solid, wash thoroughly with water, and dry at 120 °C in vacuo to yield the final product.

Experimental Protocol: Synthesis via Hydrolysis of
Uracil-1-malonic acid diethyl ester
This method involves the alkylation of silylated uracil followed by hydrolysis.[6]

Materials:

Uracil
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Hexamethyldisilazane (HMDS)

Ammonium sulfate

Bromo-malonic acid diethyl ester

Sodium hydroxide (NaOH)

Hydrochloric Acid (HCl)

Procedure:

Silylation of Uracil: Reflux a mixture of uracil, a catalytic amount of ammonium sulfate, and

an excess of hexamethyldisilazane (HMDS) until the solution becomes clear, indicating the

formation of 2,4-bis(trimethylsilyl) uracil. Remove excess HMDS by distillation.

Alkylation: Add bromo-malonic acid diethyl ester to the silylated uracil and heat the mixture to

initiate the alkylation reaction. Monitor the reaction by thin-layer chromatography (TLC).

Hydrolysis: After the reaction is complete, add a solution of sodium hydroxide (NaOH) and

heat to hydrolyze the ester and malonic ester groups. The reaction conditions (concentration

of NaOH and temperature) will determine the final product. To favor the formation of Uracil-1-

acetic acid, use controlled hydrolysis conditions.

Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify with

hydrochloric acid (HCl) to precipitate the Uracil-1-acetic acid. Filter the precipitate, wash with

cold water, and dry to obtain the pure product.

Applications in Drug Development
Uracil-1-acetic acid serves as a crucial building block for the synthesis of derivatives with

significant therapeutic potential, particularly in oncology and virology.

Antitumor Activity: Topoisomerase I Inhibition
Derivatives of Uracil-1-acetic acid, when esterified with camptothecin (CPT) and its analogues,

have demonstrated potent antitumor activity.[7][8] These compounds act as inhibitors of

Topoisomerase I (Topo I), a key enzyme in DNA replication and transcription.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27871039/
https://www.researchgate.net/publication/309898986_Synthesis_and_antitumor_activity_of_novel_substituted_uracil-1'N-acetic_acid_ester_derivatives_of_20S-camptothecins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Topo I inhibitors function by trapping the enzyme-DNA covalent complex, known as the

cleavable complex. This prevents the re-ligation of the single-strand DNA break created by

Topo I, leading to the accumulation of DNA damage. When a replication fork collides with this

stabilized complex, it results in a double-strand break, which, if not repaired, triggers cell cycle

arrest and ultimately apoptosis (programmed cell death).[7][8]
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Mechanism of Topoisomerase I Inhibition.
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Numerous studies have reported that Uracil-1-acetic acid-camptothecin derivatives exhibit

significant cytotoxicity against a range of human cancer cell lines. Often, their potency is

comparable or superior to established anticancer drugs like topotecan (TPT) and camptothecin

(CPT).[8][9][10]

Derivative Class Cell Lines Tested
Observed Activity
(IC₅₀)

Reference(s)

Substituted Uracil-1'-

(N)-acetic acid esters

of CPTs

A549 (Lung), Bel7402

(Liver), BGC-823

(Gastric), HCT-8

(Colon), A2780

(Ovarian)

Comparable or

superior to

Camptothecin and

Topotecan.

[8]

5-Fluorouracil-1'-(N)-

acetic acid ester of

CPT (Compound 12)

A549, Bel7402, BGC-

823, HCT-8, A2780

Showed the best

efficacy among the

series tested.

[7][8]

Selected derivatives have also shown promising results in animal models.

Derivative Mouse Model Tumor Type
Observed
Activity

Reference(s)

5-Fluorouracil-1'-

(N)-acetic acid

ester of CPT

(Compound 12)

Kunming mice

(H22 xenograft)

Mouse Liver

Carcinoma

Activity close to

Paclitaxel and

cyclophosphamid

e.

[7][8]

Nude mice

(BGC-823

xenograft)

Human Gastric

Carcinoma

Similar activity

compared to

irinotecan.

[7][8]

Nude mice (Bel-

7402 xenograft)

Human

Hepatocarcinom

a

Better activity

than irinotecan.
[7][8]

Antiviral Activity: Rigid Amphipathic Fusion Inhibition
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Derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have emerged as a class of broad-

spectrum antivirals against enveloped viruses, such as the Tick-Borne Encephalitis Virus

(TBEV).[11][12] These molecules are classified as Rigid Amphipathic Fusion Inhibitors (RAFIs).

The antiviral mechanism of these RAFIs is not directed at a specific viral protein but rather at

the viral membrane. The perylene moiety of the molecule inserts into the lipid bilayer of the viral

envelope. Upon exposure to light, the perylene acts as a photosensitizer, generating singlet

oxygen (¹O₂). This highly reactive species oxidizes lipids within the viral membrane, altering its

biophysical properties and inhibiting the membrane fusion process required for viral entry into

the host cell.[11]

Enveloped Virus

RAFI Derivative

Mechanism of Action
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Antiviral Workflow of RAFI Derivatives.

These compounds have shown remarkable potency against TBEV in cell culture assays.
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Derivative
Class

Virus Strain Cell Line
Observed
Activity
(EC₅₀)

Selectivity
Index (SI =
CC₅₀/EC₅₀)

Reference(s
)

Ramified

derivatives of

5-(perylen-3-

ylethynyl)urac

il-1-acetic

acid

TBEV PEK cells 1-3 nM Up to 50,000
[11][12][13]

[14]

Alkyne

precursor

(Compound

7)

TBEV PEK cells

Nanomolar

range (most

potent in

series)

High [11]

Key Experimental Methodologies
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the

yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan

produced is directly proportional to the number of viable cells. The crystals are solubilized, and

the absorbance of the resulting solution is measured, typically at 570 nm.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Uracil-1-acetic

acid derivatives) in the appropriate cell culture medium. Remove the old medium from the

wells and add 100 µL of the medium containing the test compounds. Include vehicle-only

controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37 °C, allowing formazan crystals to

form.

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g.,

DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan

crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

In Vivo Antitumor Efficacy Study: Xenograft Mouse
Model
This protocol outlines a general procedure for evaluating the antitumor activity of Uracil-1-acetic

acid derivatives in a subcutaneous xenograft mouse model.

Protocol:

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks

old.

Tumor Cell Inoculation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x

10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

Tumor Growth and Grouping: Monitor the mice regularly. When the tumors reach a palpable

size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 per

group).

Compound Administration:
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Prepare the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5%

Tween 80, 45% saline).

Administer the compound to the treatment group via the desired route (e.g., intraperitoneal

injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day)

and dosage.

Administer the vehicle solution to the control group.

Monitoring:

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: Volume = (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Observe the general health and behavior of the animals.

Endpoint and Analysis:

Continue the experiment for a set duration or until tumors in the control group reach a

predetermined maximum size.

Euthanize the mice and excise the tumors.

Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.

Tissues can be collected for further analysis (e.g., histology, Western blotting) to study the

mechanism of action in vivo.

Conclusion
Uracil-1-acetic acid (CAS 4113-97-7) is a versatile and valuable scaffold in medicinal chemistry.

Its derivatives have demonstrated significant potential as both antitumor and antiviral agents

through distinct and potent mechanisms of action. The data presented in this guide, including

synthetic protocols and methodologies for biological evaluation, underscores the importance of

this compound in the ongoing search for novel therapeutics. Further exploration and
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optimization of Uracil-1-acetic acid-based structures are promising avenues for the

development of next-generation drugs to combat cancer and viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1295708#uracil-1-acetic-acid-cas-number-4113-97-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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